molecular formula C26H26N2OS B2626115 4-{[(4,5-diphenyl-1-propyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl methyl ether CAS No. 339277-68-8

4-{[(4,5-diphenyl-1-propyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl methyl ether

Cat. No.: B2626115
CAS No.: 339277-68-8
M. Wt: 414.57
InChI Key: CWQPCSHAMCNAOU-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It has become an important synthon in the development of new drugs .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Optical Properties

The compound has been incorporated into the synthesis and characterization of novel poly(amide-ether)s bearing imidazole pendants. These materials were synthesized from para-linked diether-diamines and displayed remarkable solubility, low coloration, and flexibility. They exhibited glass-transition temperatures (Tgs) ranging from 204 to 308 °C and thermal stability with 10% weight loss temperatures between 330 and 450 °C. Notably, these polymers demonstrated fluorescence emission with quantum yields ranging from 6 to 28% (Ghaemy et al., 2013).

Electronic Influence on Donor–Acceptor Capacities

The electronic influence of substituents on the imidazole ring's donor–acceptor capacities was studied using 1H-imidazo[4,5-f][1,10]phenanthroline frameworks. The research explored the push/pull effects of electron density on the imidazole ring by electron-rich/electron-withdrawing substituents and the increase in pKa,N: values due to ortho/para-directing methoxy substituents, suggesting their importance for improving N-base donor strengths (Eseola et al., 2012).

Polymer Synthesis and Characterization

The chemical was used in synthesizing novel polyamide-ethers based on bis-imidazole containing bulky aryl pendant groups. These polymers displayed excellent solubility, transparency, and thermal stability, with glass transition temperatures ranging from 230 to 310 °C and thermal degradation starting from 329 to 399 °C, making them suitable for high-temperature applications (Saadati et al., 2013).

Mechanism of Action

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Future Directions

The broad range of chemical and biological properties of imidazole has led to its use in the development of new drugs . Public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems .

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]-4,5-diphenyl-1-propylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2OS/c1-3-18-28-25(22-12-8-5-9-13-22)24(21-10-6-4-7-11-21)27-26(28)30-19-20-14-16-23(29-2)17-15-20/h4-17H,3,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQPCSHAMCNAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(N=C1SCC2=CC=C(C=C2)OC)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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